molecular formula C12H8ClNOS B034073 8-Chloro-10H-phenothiazin-4-ol CAS No. 19807-55-7

8-Chloro-10H-phenothiazin-4-ol

Cat. No. B034073
CAS RN: 19807-55-7
M. Wt: 249.72 g/mol
InChI Key: CVUDLCLSVIPQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-10H-phenothiazin-4-ol, also known as chlorpromazine, is a chemical compound that belongs to the phenothiazine class of drugs. It was first synthesized in the 1950s and has since been used for a variety of clinical purposes. Chlorpromazine is a potent antipsychotic agent that is widely used to treat schizophrenia and other psychotic disorders.

Mechanism of Action

The exact mechanism of action of 8-Chloro-10H-phenothiazin-4-ol is not fully understood. However, it is believed to work by blocking the dopamine receptors in the brain, which reduces the activity of dopamine and other neurotransmitters. This results in a decrease in psychotic symptoms such as hallucinations and delusions. In addition, 8-Chloro-10H-phenothiazin-4-ol has been shown to have anxiolytic and sedative effects, which may be due to its ability to bind to the histamine receptors in the brain.
Biochemical and Physiological Effects:
8-Chloro-10H-phenothiazin-4-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of dopamine and other neurotransmitters in the brain, which can lead to a decrease in psychotic symptoms. In addition, it has been shown to have sedative and anxiolytic effects, which may be due to its ability to bind to the histamine receptors in the brain. Moreover, 8-Chloro-10H-phenothiazin-4-ol has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-Chloro-10H-phenothiazin-4-ol in lab experiments is its well-established pharmacological properties and therapeutic applications. Moreover, its relatively low cost and availability make it an attractive option for researchers. However, there are also some limitations associated with the use of 8-Chloro-10H-phenothiazin-4-ol in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. In addition, its potential side effects and toxicity must be carefully considered when using it in lab experiments.

Future Directions

There are several future directions for the research on 8-Chloro-10H-phenothiazin-4-ol. One possible direction is to investigate its potential anticancer properties. Several studies have suggested that 8-Chloro-10H-phenothiazin-4-ol may have anticancer effects by inducing apoptosis and inhibiting cell proliferation. Another possible direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, the development of new formulations and delivery methods may improve its therapeutic efficacy and reduce its potential side effects.

Synthesis Methods

The synthesis of 8-Chloro-10H-phenothiazin-4-ol involves the reaction of 2-chloroacetophenone with 2-aminothiophenol in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 8-Chloro-10H-phenothiazin-4-ol, which can be further purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

8-Chloro-10H-phenothiazin-4-ol has been extensively studied for its pharmacological properties and therapeutic applications. It has been shown to be effective in treating a variety of psychiatric disorders, including schizophrenia, bipolar disorder, and anxiety disorders. In addition, it has been used as an antiemetic agent to treat nausea and vomiting associated with chemotherapy. Moreover, 8-Chloro-10H-phenothiazin-4-ol has been studied for its potential anticancer properties.

properties

CAS RN

19807-55-7

Molecular Formula

C12H8ClNOS

Molecular Weight

249.72 g/mol

IUPAC Name

8-chloro-10H-phenothiazin-4-ol

InChI

InChI=1S/C12H8ClNOS/c13-7-4-5-11-9(6-7)14-8-2-1-3-10(15)12(8)16-11/h1-6,14-15H

InChI Key

CVUDLCLSVIPQCE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)SC3=C(N2)C=C(C=C3)Cl

Canonical SMILES

C1=CC2=C(C(=C1)O)SC3=C(N2)C=C(C=C3)Cl

synonyms

8-Chloro-10H-phenothiazin-4-ol

Origin of Product

United States

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